bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid)
Brand Name: Vulcanchem
CAS No.: 1459196-65-6
VCID: VC11661342
InChI: InChI=1S/2C8H16FNO2.C5H5N.2H2O4S/c2*1-4-12-7(11)6(10)5-8(2,3)9;1-2-4-6-5-3-1;2*1-5(2,3)4/h2*6H,4-5,10H2,1-3H3;1-5H;2*(H2,1,2,3,4)/t2*6-;;;/m00.../s1
SMILES: CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O
Molecular Formula: C21H41F2N3O12S2
Molecular Weight: 629.7 g/mol

bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid)

CAS No.: 1459196-65-6

Cat. No.: VC11661342

Molecular Formula: C21H41F2N3O12S2

Molecular Weight: 629.7 g/mol

* For research use only. Not for human or veterinary use.

bis(ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate); pyridine; bis(sulfuric acid) - 1459196-65-6

Specification

CAS No. 1459196-65-6
Molecular Formula C21H41F2N3O12S2
Molecular Weight 629.7 g/mol
IUPAC Name ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate;pyridine;sulfuric acid
Standard InChI InChI=1S/2C8H16FNO2.C5H5N.2H2O4S/c2*1-4-12-7(11)6(10)5-8(2,3)9;1-2-4-6-5-3-1;2*1-5(2,3)4/h2*6H,4-5,10H2,1-3H3;1-5H;2*(H2,1,2,3,4)/t2*6-;;;/m00.../s1
Standard InChI Key RMQYTIVBGOQETG-KRJWQGBVSA-N
Isomeric SMILES CCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O
SMILES CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O
Canonical SMILES CCOC(=O)C(CC(C)(C)F)N.CCOC(=O)C(CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O

Introduction

Structural Characteristics and Molecular Composition

The compound is formulated as C21H41F2N3O12S2, with a molecular weight of 629.7 g/mol. Its architecture comprises three distinct components:

  • Two equivalents of ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate: A fluorinated leucine derivative with an ethyl ester group.

  • Pyridine: A six-membered aromatic ring with one nitrogen atom.

  • Two equivalents of sulfuric acid: Likely serving as counterions or participating in salt formation.

The ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate moiety features a chiral center at the C2 position (S-configuration), a fluorine atom at C4, and a branched methyl group. The presence of fluorine enhances metabolic stability and lipophilicity, traits valuable in drug design . Pyridine’s inclusion suggests a role in neutralizing acidic protons or facilitating crystallization, while sulfuric acid likely stabilizes the amino groups via protonation or sulfate salt formation.

Key Structural Data

PropertyValueSource
IUPAC Nameethyl (2S)-2-amino-4-fluoro-4-methylpentanoate; pyridine; sulfuric acid
Isomeric SMILESCCOC(=O)[C@H](CC(C)(C)F)N.CCOC(=O)[C@H](CC(C)(C)F)N.C1=CC=NC=C1.OS(=O)(=O)O.OS(=O)(=O)O
PubChem CID137700571

Synthesis and Preparation

Synthetic routes to this compound often begin with ethyl 4-fluoro-L-leucinate, a precursor highlighted in multiple protocols . A representative pathway involves:

Step 1: Fluorination and Esterification

Starting from (S)-Ethyl 2-amino-4-methylpent-4-enoate, fluorination is achieved using 70% HF-urea at subzero temperatures. This step introduces the fluorine atom at C4 while retaining the ester functionality .

Step 2: Salt Formation

The free base of fluoroleucine is treated with concentrated sulfuric acid in tert-butyl methyl ether (MTBE), yielding the sulfate salt. Pyridine may be introduced during intermediate steps to scavenge acids or modulate reactivity .

Example Reaction Conditions

ParameterValueYieldSource
SolventMTBE/acetonitrile60%
Temperature0–40°C
AcidH2SO4

Physicochemical Properties

The compound’s properties are influenced by its hybrid organic-inorganic composition:

  • Solubility: Moderate in polar aprotic solvents (e.g., acetonitrile) due to sulfate ions; limited in nonpolar media.

  • Stability: Susceptible to hydrolysis at extreme pH, necessitating storage at controlled conditions.

  • Hazard Profile: Classified under HazMat 6.1 (toxic substances), requiring specialized shipping protocols .

ConsiderationDetailSource
ToxicityAcute oral toxicity (LD50): Not reported; handle as hazardous
Storage2–8°C in sealed containers
ShippingExcepted Quantity (air): ≤1 g

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